tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate
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Overview
Description
tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate: is an organic compound with the molecular formula C11H19NO3. It is a derivative of carbamic acid and features a tert-butyl group, a cyclopropyl group, and an oxopropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl ketone derivative. One common method includes the use of tert-butyl carbamate and 3-cyclopropyl-3-oxopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pH control, as well as continuous monitoring of the reaction progress, ensures consistent product quality. Solvent extraction and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Carbamates with different substituents.
Scientific Research Applications
tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The cyclopropyl group can induce strain in the molecular structure, enhancing its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
tert-butyl carbamate: A simpler analog without the cyclopropyl and oxopropyl groups.
tert-butyl (3-oxocyclobutyl)carbamate: Contains a cyclobutyl group instead of a cyclopropyl group.
tert-butyl (3-hydrazino-3-oxopropyl)carbamate: Features a hydrazino group instead of a cyclopropyl group.
Uniqueness
tert-butylN-(3-cyclopropyl-3-oxopropyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and electronic distribution in chemical reactions and biological interactions.
Properties
IUPAC Name |
tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-6-9(13)8-4-5-8/h8H,4-7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSSQQHQETZFLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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